molecular formula C20H24ClNO4 B10795366 NALTREXONE-HCl

NALTREXONE-HCl

Cat. No.: B10795366
M. Wt: 377.9 g/mol
InChI Key: RHBRMCOKKKZVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naltrexone hydrochloride is a semi-synthetic opioid antagonist primarily used to manage alcohol use disorder and opioid use disorder. It works by reducing cravings and blocking the euphoric effects associated with substance use. Naltrexone hydrochloride is available in oral and injectable forms and has been found effective in treating other addictions off-label .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naltrexone hydrochloride is synthesized from noroxymorphone through a series of chemical reactions. The synthesis involves the N-cyclopropylmethylation of noroxymorphone, followed by oxidation and purification steps. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the transformations .

Industrial Production Methods

Industrial production of naltrexone hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and concentration of the final product .

Chemical Reactions Analysis

Types of Reactions

Naltrexone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Used in the oxidation step.

    Cyclopropylmethyl chloride: Used in the substitution reaction.

    Organic solvents: Such as methanol and dichloromethane.

    Catalysts: To facilitate the reactions

Major Products Formed

The major product formed from these reactions is naltrexone hydrochloride, with minor by-products that are typically removed during purification .

Scientific Research Applications

Naltrexone hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Naltrexone hydrochloride exerts its effects by acting as a competitive antagonist at the mu, kappa, and delta opioid receptors in the central nervous system. It has the highest affinity for the mu receptor. By blocking these receptors, naltrexone hydrochloride prevents the euphoric and sedative effects of opioids, thereby reducing cravings and helping individuals maintain abstinence. It also influences the hypothalamic-pituitary-adrenal axis, which plays a role in its effectiveness in treating alcohol dependence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Naltrexone Hydrochloride

Naltrexone hydrochloride is unique in its long-lasting effects and oral bioavailability compared to naloxone, which is short-acting and typically administered via injection. Unlike buprenorphine and methadone, naltrexone hydrochloride does not produce opioid-like effects, making it a safer option for long-term management of opioid and alcohol use disorders .

Properties

Molecular Formula

C20H24ClNO4

Molecular Weight

377.9 g/mol

IUPAC Name

3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

InChI

InChI=1S/C20H23NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H

InChI Key

RHBRMCOKKKZVRY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.